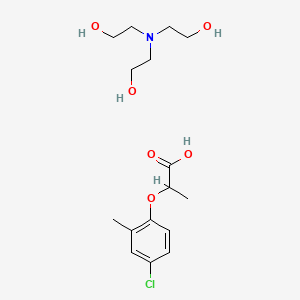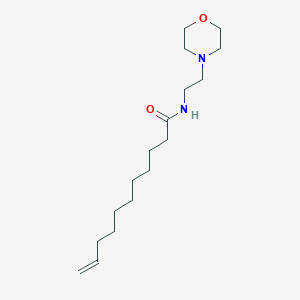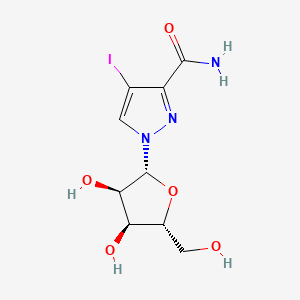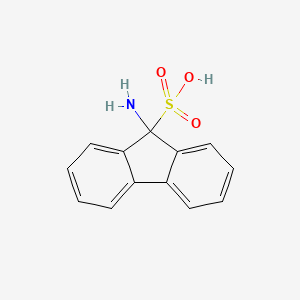
9-Amino-9H-fluorene-9-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Amino-9H-fluorene-9-sulfonic acid is a chemical compound that belongs to the fluorene family It is characterized by the presence of an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to the fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 9-Amino-9H-fluorene-9-sulfonic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Amino-9H-fluorene-9-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Nitro-9H-fluorene-9-sulfonic acid.
Reduction: 9-Amino-9H-fluorene-9-sulfonamide.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
9-Amino-9H-fluorene-9-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 9-Amino-9H-fluorene-9-sulfonic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes and other proteins, making the compound useful in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Fluorenone: Lacks the amino and sulfonic acid groups, making it less reactive in certain chemical reactions.
9,9-Bis(4-hydroxyphenyl)fluorene: Contains hydroxyl groups instead of amino and sulfonic acid groups, leading to different chemical properties and applications.
9H-Fluorene-9-yl urea:
Uniqueness
9-Amino-9H-fluorene-9-sulfonic acid is unique due to the presence of both amino and sulfonic acid groups, which provide a combination of reactivity and solubility that is not found in other fluorene derivatives. This makes it particularly valuable in applications requiring both hydrophilic and hydrophobic interactions.
Eigenschaften
CAS-Nummer |
6942-40-1 |
|---|---|
Molekularformel |
C13H11NO3S |
Molekulargewicht |
261.30 g/mol |
IUPAC-Name |
9-aminofluorene-9-sulfonic acid |
InChI |
InChI=1S/C13H11NO3S/c14-13(18(15,16)17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,14H2,(H,15,16,17) |
InChI-Schlüssel |
OPHNIIKIKYDSBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





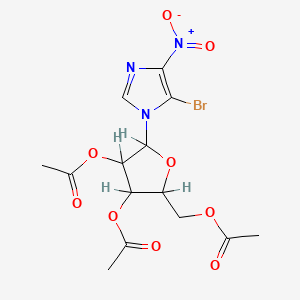
![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
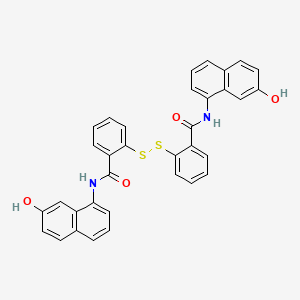
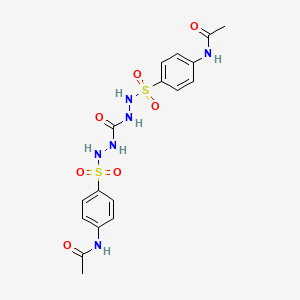
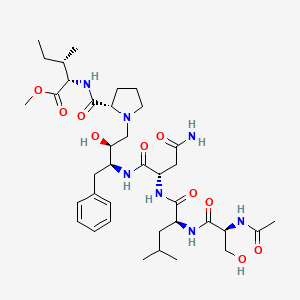
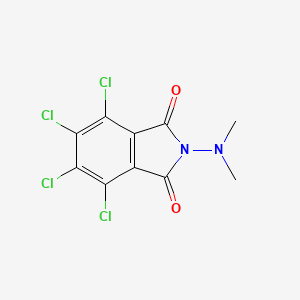
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
